Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

Synthetic Methodology Process Chemistry Piperidine Synthesis

Standard 4-phenylpiperidine blocks lack the 3-hydroxy handle required for stereoselective CNS drug synthesis and suffer from amine incompatibility. This Boc-protected intermediate provides orthogonal protection and measurable aqueous solubility (0.44 g/L), enabling selective N-functionalization without protecting-group crossover. • Direct precursor to KOR antagonists (JDTic, BU09059) and fentanyl analogs • Reduced DMSO reliance improves in-vitro ADME data quality • Mild acidic deprotection after key coupling steps streamlines lead optimization. ≥95 % purity; global logistics support.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
CAS No. 1000931-04-3
Cat. No. B153268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate
CAS1000931-04-3
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2
InChIInChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3
InChIKeyHWNKSGVMOCONJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-Hydroxy-4-phenylpiperidine Overview


Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate (CAS 1000931-04-3), commonly referred to as 1-Boc-3-hydroxy-4-phenylpiperidine, is a heterocyclic building block belonging to the phenylpiperidine class [1]. Characterized by a tert-butyloxycarbonyl (Boc) protected piperidine ring substituted with a hydroxyl group at the 3-position and a phenyl group at the 4-position, it possesses a molecular weight of 277.36 g/mol . This compound is predominantly utilized as a protected intermediate in the synthesis of more complex pharmaceutical agents targeting the central nervous system (CNS) and opioid receptors . Its specific substitution pattern offers distinct physicochemical properties, including calculated aqueous solubility (0.44 g/L at 25°C), which differentiate it from less polar, unsubstituted phenylpiperidine analogs .

Protected piperidine intermediate for CNS-targeted agent synthesis
3-hydroxy-4-phenyl substitution supports downstream SAR exploration
Improved solubility profile facilitates assay-ready stock preparation

Irreplaceability of 1-Boc-3-Hydroxy-4-phenylpiperidine


The scientific value of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is not derived from its isolated activity but from its strategic utility as a protected, functionalized precursor. Generic substitution with a simpler piperidine analog (e.g., N-Boc-4-phenylpiperidine) fails to provide the crucial 3-hydroxy handle required for downstream stereoselective transformations [1]. Conversely, using an unprotected 3-hydroxy-4-phenylpiperidine core directly would be incompatible with many synthetic sequences due to the nucleophilic nature of the secondary amine, which can interfere with coupling reactions, alkylations, or organometallic steps . The tert-butyl carbamate (Boc) group is orthogonally stable under basic and nucleophilic conditions, enabling selective deprotection under mild acidic conditions at a later stage [2]. This orthogonal protection strategy is essential for constructing complex molecular architectures found in fentanyl analogs and κ-opioid receptor (KOR) antagonists like JDTic derivatives [3]. The quantitative evidence below establishes why this specific intermediate provides measurable advantages over its closest structural comparators.

Missing 3-Hydroxyl Handle
Simple N-Boc-4-phenylpiperidine lacks the hydroxyl group required for stereoselective transformations and downstream derivatization.
Unprotected Amine Interference
Using 3-hydroxy-4-phenylpiperidine without N-Boc protection may introduce side reactions during coupling, alkylation or organometallic steps.
Non-Orthogonal Protection Limits Flexibility
Alternatives such as Cbz or Fmoc do not offer the same orthogonal stability to bases and nucleophiles, restricting chemoselective late-stage manipulations.

Comparative Evidence for 1-Boc-3-Hydroxy-4-phenylpiperidine


Epoxide Ring-Opening Yield Advantage

The synthesis of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate (CAS 1000931-04-3) via copper(I)-catalyzed epoxide ring-opening of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with phenylmagnesium chloride demonstrates a high, quantifiable yield. This specific reaction offers a more direct and efficient route compared to constructing the piperidine ring from acyclic precursors [1]. The reported yield for this transformation is 94% .

Epoxide Ring‑Opening Yield
Reported
94% isolated yield
Supports efficient access to the protected intermediate
Compared to 40–75% for multi‑step piperidine constructions; CuI‑catalyzed conditions
Synthetic Methodology Process Chemistry Piperidine Synthesis

Solubility Enhancement by Hydroxyl Group

The presence of the 3-hydroxy group in tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate contributes to a measurable increase in aqueous solubility compared to structurally analogous but non-hydroxylated phenylpiperidines. This property is crucial for in vitro assay development and early-stage formulation studies [1]. The calculated solubility of the target compound is 0.44 g/L (25 °C) .

Aqueous Solubility
Class-level
0.44 g/L (calc.)
May facilitate preparation of assay-ready solutions
>4.4-fold higher vs. non‑hydroxylated analogs; calculated value, verify experimentally
Physicochemical Properties Drug Formulation ADME

Orthogonal N-Boc Protection Strategy

The N-Boc protecting group on tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate provides an orthogonal, quantifiable advantage in synthetic sequences compared to compounds with acid-labile protecting groups or unprotected amines. The Boc group is stable to a wide range of nucleophiles and bases but can be selectively cleaved with >99% efficiency using mild acids like trifluoroacetic acid (TFA) in dichloromethane [1].

Orthogonal N‑Boc Protection
Class-level
Stable to bases, Grignard reagents; cleaved selectively with TFA
Enables chemoselective late-stage deprotection
Removable in presence of benzyl ethers or Fmoc; standard TFA/DCM conditions
Protecting Group Strategy Medicinal Chemistry Organic Synthesis

3-Hydroxy vs. 4-Hydroxy Selectivity

The specific 3-hydroxy-4-phenyl substitution pattern on the piperidine ring is a critical structural feature that distinguishes it from its 4-hydroxy-4-phenyl regioisomer. SAR studies on 4-phenylpiperidine opioid ligands indicate that the position of the hydroxyl group significantly alters receptor binding affinity and functional activity [1]. While the target compound is an intermediate, its final elaborated forms, which retain the 3-hydroxy-4-phenyl motif, have been essential for developing selective κ-opioid receptor (KOR) antagonists [2].

3‑Hydroxy vs 4‑Hydroxy Selectivity
Class-level
3‑OH motif: elaborated KOR Ki ~0.2–1.6 nM
Supports KOR antagonist SAR with high subtype selectivity
>10‑fold KOR vs. MOR selectivity observed; 4‑OH regioisomer yields different pharmacological profile
Regioselectivity Structure-Activity Relationship (SAR) Opioid Pharmacology

Key Applications of 1-Boc-3-Hydroxy-4-phenylpiperidine


Kappa-Opioid Receptor (KOR) Antagonist Synthesis

This compound serves as a direct precursor for synthesizing potent and selective KOR antagonists like JDTic and its analogs (e.g., BU09059) [1]. The 3-hydroxy-4-phenyl motif is a key pharmacophoric element that, when further elaborated, imparts high affinity and selectivity for the KOR over mu (MOR) and delta (DOR) opioid receptors. The orthogonal N-Boc protection allows for selective alkylation of the piperidine nitrogen without affecting the hydroxyl group, a necessary step in constructing these complex ligands [2].

Fentanyl Analog Synthesis and SAR

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is a recognized precursor in the synthesis of fentanyl and related N-alkyl-4-phenylpiperidine analgesics . The Boc-protected intermediate enables the introduction of the N-alkyl group (e.g., phenethyl) after deprotection, a crucial step for achieving potent mu-opioid receptor (MOR) agonism. The 3-hydroxy group can be further modified or retained to probe SAR at the piperidine ring, offering a synthetic entry point not available from the unsubstituted 4-phenylpiperidine core.

M5 Muscarinic Receptor Antagonist Development

The 4-phenylpiperidine scaffold, of which this compound is a derivative, is a privileged structure for targeting muscarinic acetylcholine receptors (mAChRs) [3]. SAR studies on 1-methyl-4-phenylpiperidine analogs have identified structural features that confer affinity and selectivity for the M5 receptor subtype, a potential target for treating drug addiction [3]. This protected intermediate provides a versatile platform for generating libraries of N-substituted and 3-O-substituted analogs to probe M5 mAChR pharmacology.

Physicochemical Optimization in Early Discovery

The quantifiable solubility advantage of this compound (0.44 g/L) over non-hydroxylated phenylpiperidines makes it a superior building block for early-stage medicinal chemistry . Its improved aqueous solubility simplifies the preparation of assay-ready solutions, reduces the need for high concentrations of organic co-solvents like DMSO, and can improve the reliability of in vitro ADME assays, thereby generating higher quality data to guide lead optimization [4].

Application
Selection Property
Validation Focus
KOR Antagonist Synthesis
3‑Hydroxy‑4‑phenyl substitution pattern
KOR binding assay; selectivity vs. MOR/DOR
Fentanyl Analog SAR
N‑Boc protected piperidine core with 3‑OH handle
N‑alkylation after deprotection; MOR functional activity
M5 mAChR Antagonist Development
4‑Phenylpiperidine scaffold with modifiable 3‑position
M5 receptor binding; subtype selectivity profiling
Physicochemical Optimization
Solubility‑enhancing 3‑hydroxy substitution
Assay‑ready solubility; DMSO co‑solvent reduction; in vitro ADME reliability

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